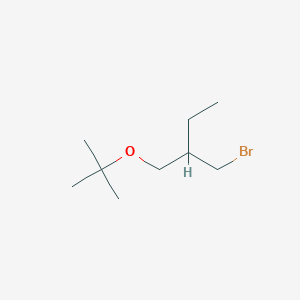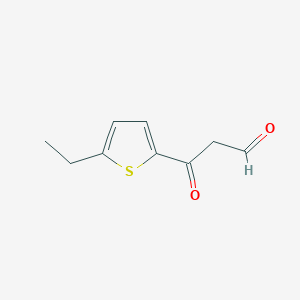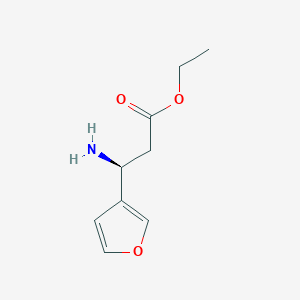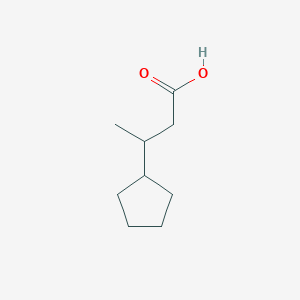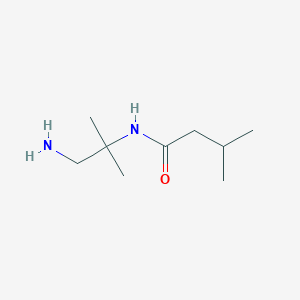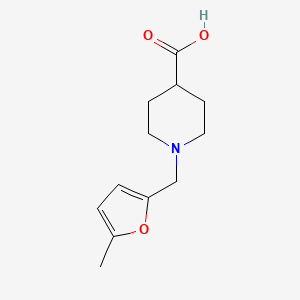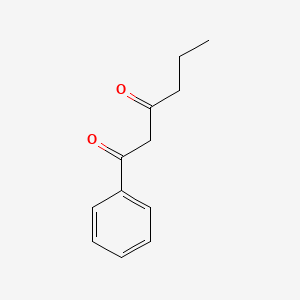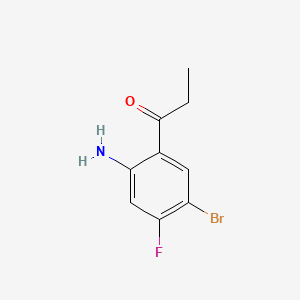
1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one is an organic compound with a complex structure, featuring a bromine, fluorine, and amino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl compound followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the amino, bromo, and fluoro groups allows it to form specific bonds and interactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 1-(4-Amino-2-hydroxyphenyl)ethan-1-one
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
Uniqueness: 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H9BrFNO |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
1-(2-amino-5-bromo-4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 |
Clave InChI |
NKSXRDTUGNYEJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


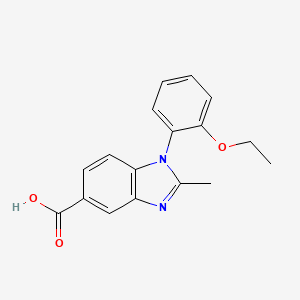
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
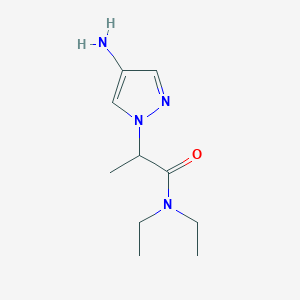
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
